molecular formula C22H23N5O4S2 B2952291 N-(2H-1,3-benzodioxol-5-yl)-2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide CAS No. 1207005-84-2

N-(2H-1,3-benzodioxol-5-yl)-2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide

Cat. No.: B2952291
CAS No.: 1207005-84-2
M. Wt: 485.58
InChI Key: VSKPQGDQCKURHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2H-1,3-benzodioxol-5-yl)-2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide features a complex heterocyclic architecture. Its core structure includes a thiazolo[4,5-d]pyrimidin-7-one scaffold, substituted with a piperidin-1-yl group at position 2, a propenyl chain at position 6, and a sulfanyl acetamide linkage at position 5 connected to a 1,3-benzodioxole moiety. The benzodioxole group is known for enhancing metabolic stability and bioavailability in medicinal chemistry, while the piperidinyl and propenyl substituents may influence target binding and pharmacokinetics .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(7-oxo-2-piperidin-1-yl-6-prop-2-enyl-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4S2/c1-2-8-27-20(29)18-19(24-21(33-18)26-9-4-3-5-10-26)25-22(27)32-12-17(28)23-14-6-7-15-16(11-14)31-13-30-15/h2,6-7,11H,1,3-5,8-10,12-13H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKPQGDQCKURHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C(S2)N3CCCCC3)N=C1SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the formation of the benzodioxole ring, followed by the construction of the thiazolopyrimidine core. The final steps involve the introduction of the piperidine moiety and the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various cellular pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Scaffolds

The thiazolo-pyrimidinone core of the target compound shares structural similarities with other nitrogen-sulfur fused heterocycles, such as:

  • Thiazolo[3,2-a]pyrimidines (e.g., compounds 11a and 11b from ), which exhibit a related bicyclic system but differ in ring fusion positions (3,2-a vs. 4,5-d). These analogs often incorporate aromatic aldehydes (e.g., 2,4,6-trimethylbenzylidene or 4-cyanobenzylidene) and furan-based substituents, leading to distinct electronic profiles .
  • Pyrimido[2,1-b]quinazolines (e.g., compound 12 in ), which replace the thiazole ring with a quinazoline moiety.

Table 1: Structural Comparison of Core Scaffolds

Compound Class Core Structure Key Substituents Synthesis Method (Reference)
Thiazolo[4,5-d]pyrimidin-7-one Thiazole fused at 4,5-position Piperidinyl, propenyl, sulfanyl acetamide Likely multi-step nucleophilic substitution
Thiazolo[3,2-a]pyrimidines Thiazole fused at 3,2-position Benzylidene, furan, nitrile Condensation with chloroacetic acid
Pyrimido[2,1-b]quinazolines Quinazoline fused system Furan, nitrile, anthranilic acid derivatives Cyclization with thiouracil derivatives
Substituent-Driven Bioactivity Variations
  • Piperidinyl vs. Piperazinyl Groups : The target compound’s piperidinyl group (a saturated six-membered ring with one nitrogen) contrasts with piperazinyl groups in kinase inhibitors (e.g., ). Piperazinyl analogs often show enhanced solubility due to the additional nitrogen, while piperidinyl groups may improve membrane permeability .
  • Sulfanyl Acetamide vs. Cyanobenzylidene: The sulfanyl linkage in the target compound could enable disulfide bonding or metal chelation, unlike the electron-withdrawing nitrile group in 11b, which may stabilize aromatic interactions .

Table 2: Bioactivity and Computational Predictions

Compound Key Functional Groups Predicted Targets (Reference) Docking Affinity Trends (Reference)
Target Compound Benzodioxole, sulfanyl, propenyl Kinases, redox enzymes High variability due to sulfur interactions
11a () Trimethylbenzylidene, nitrile DNA intercalation, topoisomerase inhibition Moderate affinity via π-stacking
12 () Quinazoline, nitrile Anticancer via thymidylate synthase Consistent affinity in clustered analogs
ZINC00027361 () GSK3 inhibitor scaffold Glycogen synthase kinase-3β High similarity to kinase inhibitor chemotypes

Computational Insights and Bioactivity Clustering

  • Structural Similarity Networks: highlights that minor structural changes (e.g., replacing sulfur with oxygen) significantly alter docking affinities. The target compound’s benzodioxole and sulfanyl groups may cluster it with redox-modulating agents, unlike nitrile-bearing analogs (11a, 11b), which align with DNA-targeting compounds .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. Its unique structure suggests various biological activities, including antibacterial and anticancer properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure

The compound features several functional groups that contribute to its biological activity:

ComponentDescription
BenzodioxoleA bicyclic structure known for its biological activity
Thiazolo[4,5-d]pyrimidineImparts potential anticancer properties
PiperidineContributes to neuropharmacological effects
SulfanylEnhances reactivity and interaction with biological targets

Antibacterial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antibacterial properties. For instance, studies on related acetamide derivatives have shown effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) µM
Salmonella typhi10.63 ± 0.97
Escherichia coli10.31 ± 1.00
Pseudomonas aeruginosa10.45 ± 0.94
Staphylococcus aureus11.77 ± 5.00

Ciprofloxacin was used as a reference standard in these studies, highlighting the potential of these compounds as effective antibacterial agents .

Anticancer Activity

The thiazolo[4,5-d]pyrimidine moiety is known for its anticancer properties. Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Specific mechanisms may involve the inhibition of key enzymes involved in DNA replication and repair.

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : Binding to target enzymes crucial for bacterial growth or cancer cell survival.
  • Receptor Interaction : Modulating receptor activity involved in cellular signaling pathways.
  • Cell Cycle Disruption : Inducing apoptosis in cancer cells by affecting cell cycle regulation.

Case Studies and Research Findings

Several studies have documented the biological activity of compounds related to N-(2H-1,3-benzodioxol-5-yl)-2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-y]sulfanyl}acetamide:

  • Antibacterial Screening : A comprehensive screening of various derivatives indicated promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Studies : In vitro studies demonstrated significant cytotoxic effects on multiple cancer cell lines, suggesting potential for further development as an anticancer agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.